6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
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Overview
Description
6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a carbonitrile group, and a boronic ester group. This compound is of interest in various scientific research applications due to its potential reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile typically involves a multi-step process starting from pyridine derivatives. One common method includes the following steps:
Bromination: The pyridine ring is brominated at the 6-position to introduce a bromo group.
Conversion to Carbonitrile: The bromo group is then converted to a carbonitrile group through a nucleophilic substitution reaction.
Borylation: The boronic ester group is introduced via a borylation reaction using a suitable boronic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Medicine: It has potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Uniqueness: 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its pyridine core, chloro group, carbonitrile group, and boronic ester group provide a versatile platform for chemical modifications and biological interactions.
Properties
CAS No. |
2231127-22-1 |
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Molecular Formula |
C12H14BClN2O2 |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
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